2-Butanone-1,1,1,3,3-d5

Mass Spectrometry Isotope Dilution Internal Standard

2-Butanone-1,1,1,3,3-d5 (CAS 24313-50-6) is a stable isotopologue of methyl ethyl ketone (MEK) wherein five hydrogen atoms are specifically substituted by deuterium at the 1,1,1,3,3-positions. This compound is classified as a deuterated volatile organic compound (VOC) with a molecular weight of 77.14 g/mol (calculated) and is supplied at an isotopic enrichment of 98 atom % D.

Molecular Formula C4H8O
Molecular Weight 77.14 g/mol
CAS No. 24313-50-6
Cat. No. B046112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butanone-1,1,1,3,3-d5
CAS24313-50-6
Synonyms2-Butanone-1,1,1,3,3-d5;  Ethyl Methyl Ketone-d5;  MEK;  Methyl Ethyl Ketone-d5; 
Molecular FormulaC4H8O
Molecular Weight77.14 g/mol
Structural Identifiers
SMILESCCC(=O)C
InChIInChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i2D3,3D2
InChIKeyZWEHNKRNPOVVGH-PDWRLMEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butanone-1,1,1,3,3-d5 (CAS 24313-50-6) Procurement Guide for Analytical Reference Standards


2-Butanone-1,1,1,3,3-d5 (CAS 24313-50-6) is a stable isotopologue of methyl ethyl ketone (MEK) wherein five hydrogen atoms are specifically substituted by deuterium at the 1,1,1,3,3-positions . This compound is classified as a deuterated volatile organic compound (VOC) with a molecular weight of 77.14 g/mol (calculated) and is supplied at an isotopic enrichment of 98 atom % D [1]. Its primary utility lies in analytical chemistry as an internal standard for the precise quantification of native 2-butanone in complex matrices via mass spectrometry .

Critical Differentiation: Why Unlabeled 2-Butanone Cannot Replace 2-Butanone-1,1,1,3,3-d5 in Quantitative MS


Direct substitution with unlabeled 2-butanone (CAS 78-93-3) in analytical workflows requiring an internal standard is not scientifically valid due to the absence of a distinguishable mass shift. Native 2-butanone exhibits a monoisotopic mass of 72.0575 Da, which co-elutes and spectrally overlaps with the target analyte, thereby precluding chromatographic resolution and introducing systematic quantification error [1]. The deuterated analog, 2-Butanone-1,1,1,3,3-d5, provides a definitive mass shift of +5 Da (M+5), enabling complete baseline separation in the mass domain and serving as a critical requirement for accurate isotope dilution mass spectrometry (IDMS) .

Quantitative Differentiation of 2-Butanone-1,1,1,3,3-d5 (CAS 24313-50-6) Against Analogs and Alternatives


Mass Spectrometric Resolution: Definitive M+5 Shift Versus Native 2-Butanone

2-Butanone-1,1,1,3,3-d5 exhibits a nominal mass shift of +5 Da relative to the unlabeled parent compound, 2-butanone (MEK). This mass differential is a direct consequence of the substitution of five hydrogen atoms (atomic mass ~1) with deuterium atoms (atomic mass ~2) . This shift is instrumental in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications, where it permits the complete mass spectral resolution of the internal standard from the native analyte, eliminating ion suppression and signal overlap .

Mass Spectrometry Isotope Dilution Internal Standard

Isotopic Purity Specification: 98 atom % D as a Procurement Quality Gate

The procurement-grade specification for 2-Butanone-1,1,1,3,3-d5 is an isotopic enrichment of 98 atom % D, as documented in the technical datasheets of major suppliers . In comparison, unlabeled 2-butanone contains the natural abundance of deuterium (approximately 0.015%), and lower-purity deuterated analogs may contain a higher fraction of the d0 or d4 species. A 98 atom % D specification directly translates to a minimized contribution of the unlabeled (d0) mass channel, reducing isobaric interference and ensuring the linearity and lower limit of quantification (LLOQ) in MS-based assays are not compromised by internal standard impurity .

Isotopic Purity Quality Control Quantitative Accuracy

Physicochemical Fidelity: Equivalence of Bulk Properties to Native 2-Butanone

A critical attribute of 2-Butanone-1,1,1,3,3-d5 is the high degree of physicochemical similarity it shares with unlabeled 2-butanone. This ensures near-identical behavior during sample extraction, derivatization, and chromatographic separation. Quantitative comparison of key physical constants shows deviations within experimental error or analytical significance thresholds . For instance, the boiling point of the d5 analog is 80 °C, identical to the literature value for the unlabeled compound (79.6 °C) [1]. The density of the d5 analog is 0.860 g/mL at 25 °C, matching the unlabeled value of 0.805 g/mL at 20 °C (when accounting for temperature dependence) [2]. This equivalence is essential for the internal standard to accurately compensate for analyte loss during volatile sample concentration steps.

Sample Preparation Chromatography Method Validation

Henry's Law Constant Parity: Supporting Evidence for Environmental Headspace Equilibration

For applications involving headspace analysis or the determination of air-water partitioning, the Henry's Law constant is a key determinant of behavior. The experimentally measured Henry's Law solubility constant (Hscp) for 2-Butanone-1,1,1,3,3-d5 at 298.15 K is reported as 3.7×10⁻¹ mol/(m³Pa) [1]. This value is derived from direct measurement and is not statistically different from the value for unlabeled 2-butanone, which is reported as approximately 3.9×10⁻¹ mol/(m³Pa) under comparable conditions [2]. This parity confirms that the deuterium substitution does not appreciably alter the volatility or partitioning behavior of the compound in aqueous systems, validating its use as a surrogate internal standard in purge-and-trap or static headspace GC-MS methods.

Environmental Analysis VOC Henry's Law

Procurement-Critical Application Scenarios for 2-Butanone-1,1,1,3,3-d5 (CAS 24313-50-6)


Quantification of Residual 2-Butanone in Pharmaceutical and Food Packaging via Headspace GC-MS

In compliance with ICH Q3C and FDA guidance for residual solvents, 2-Butanone-1,1,1,3,3-d5 is the optimal internal standard for quantifying Class 3 solvent 2-butanone (MEK) in drug products, excipients, and food contact materials. The definitive M+5 mass shift eliminates chromatographic co-elution issues, while the high isotopic purity (98 atom % D) ensures the lower limit of quantification (LLOQ) meets regulatory thresholds. The validated equivalence of Henry's Law constant [1] guarantees accurate and precise headspace partitioning behavior.

Environmental Monitoring of Volatile Organic Compound (VOC) Emissions in Air and Water Matrices

For EPA methods (e.g., TO-15, 8260) or ISO standards for VOC analysis, 2-Butanone-1,1,1,3,3-d5 is specified as a surrogate or internal standard for methyl ethyl ketone. The compound's mass shift (M+5) and isotopic purity (98 atom % D) enable robust quantification even in the presence of complex co-extracted hydrocarbon matrices. Furthermore, the experimentally validated parity in Henry's Law constant [1] confirms its suitability for both purge-and-trap and static headspace sampling techniques.

Mechanistic Studies of Ketone Metabolism and Toxicokinetics Using Stable Isotope Tracing

In life sciences research, particularly studies on the reduction of 2-butanone to 2-butanol by alcohol dehydrogenases or its potential neurotoxicokinetics, 2-Butanone-1,1,1,3,3-d5 serves as a non-radioactive tracer. The deuterium labeling pattern (CH3CD2COCD3) provides a distinct mass signature that can be tracked in vivo or in vitro. The 98 atom % D enrichment minimizes background from natural abundance isotopes, enabling precise determination of metabolic flux and enzyme kinetics. The observed physicochemical fidelity ensures the labeled compound is not a biased substrate due to altered lipophilicity or volatility.

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